3-(dipropylamino)propan-1-ol chemical properties
3-(dipropylamino)propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(dipropylamino)propan-1-ol
Introduction
3-(dipropylamino)propan-1-ol is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This unique structural arrangement imparts both basic and nucleophilic characteristics, establishing it as a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block in the production of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 3-(dipropylamino)propan-1-ol are summarized below. These identifiers and physical constants are critical for its characterization, handling, and use in quantitative experimental setups.
| Property | Value | Source |
| IUPAC Name | 3-(dipropylamino)propan-1-ol | [1] |
| CAS Number | 34003-67-3 | [1] |
| Molecular Formula | C₉H₂₁NO | [1] |
| Molecular Weight | 159.27 g/mol | [1] |
| Appearance | Colorless liquid (typical for amino alcohols) | [2] |
| Boiling Point | 81-83 °C at 20 hPa (for diethyl analog) | [2] |
| Density | 0.884 g/cm³ at 25 °C (for diethyl analog) | [2] |
| SMILES | CCCN(CCC)CCCO | [1] |
| InChI | 1S/C9H21NO/c1-3-6-10(7-4-2)8-5-9-11/h11H,3-9H2,1-2H3 | [1] |
| InChIKey | HVQPWDRWEZEOCN-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization: A Causal Analysis
The structure of 3-(dipropylamino)propan-1-ol can be unequivocally confirmed through standard spectroscopic methods. The interpretation of these spectra provides direct evidence for its functional groups and connectivity.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. For 3-(dipropylamino)propan-1-ol, the key absorptions are:
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3]
-
C-H Stretch: Strong, sharp peaks will appear around 2850–2960 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds within the propyl and propanol chains.[3]
-
C-O Stretch: A distinct absorption in the 1050–1150 cm⁻¹ range indicates the C-O single bond stretching of the primary alcohol.[3]
-
C-N Stretch: Vibrations for the C-N bond of the tertiary amine typically appear in the 1000-1250 cm⁻¹ region, often overlapping with other signals in the fingerprint region.
-
Absence of N-H Stretch: Critically, the absence of "twin peaks" around 3300-3500 cm⁻¹ confirms that the amine is tertiary, not primary.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment. Following the n+1 rule for spin-spin splitting, the expected pattern would be:
-
A triplet for the terminal methyl protons (-CH₃) of the propyl groups.
-
A multiplet (sextet) for the methylene protons adjacent to the methyl groups (-CH₂-CH₃).
-
A triplet for the methylene protons adjacent to the nitrogen (N-CH₂-CH₂).
-
A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
A multiplet for the central methylene group (-N-CH₂-CH₂-CH₂-OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom, providing a map of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 159).[1]
-
Base Peak: The most abundant fragment ion (base peak) is often the result of alpha-cleavage adjacent to the nitrogen atom, a highly favorable fragmentation pathway for amines, leading to a stable iminium ion. For instance, the loss of an ethyl group from the nitrogen would result in a significant fragment.
-
Other Fragments: Other characteristic fragments would arise from cleavage near the oxygen atom or loss of water from the molecular ion.
Synthesis and Reactivity
General Synthesis Pathway
A common and efficient method for the synthesis of 3-(dialkylamino)propan-1-ols is the Michael addition of a secondary amine to an α,β-unsaturated aldehyde, such as acrolein, followed by the reduction of the resulting aldehyde. This two-step, one-pot approach is often favored for its high yields and operational simplicity.
Experimental Protocol: Synthesis of 3-(dipropylamino)propan-1-ol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dipropylamine (1.0 eq) and a suitable solvent like ethanol. Cool the flask to 0 °C in an ice bath.
-
Michael Addition: Slowly add acrolein (1.0 eq) dropwise to the cooled solution of dipropylamine. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction. Stir the mixture for 2-3 hours at this temperature to form the intermediate, 3-(dipropylamino)propanal.
-
Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), in ethanol. Slowly add the solution of the intermediate aldehyde to the NaBH₄ solution, again maintaining a low temperature.
-
Workup: After the reaction is complete (monitored by TLC), cautiously add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-(dipropylamino)propan-1-ol.
The workflow for this synthesis is illustrated below.
Caption: Synthetic workflow for 3-(dipropylamino)propan-1-ol.
Chemical Reactivity
The reactivity of 3-(dipropylamino)propan-1-ol is governed by its two functional groups:
-
Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base (can accept a proton to form an ammonium salt) and a nucleophile. It can participate in reactions such as quaternization with alkyl halides.
-
Primary Alcohol: The hydroxyl group can undergo reactions typical of primary alcohols, including:
-
Oxidation: To form an aldehyde or a carboxylic acid, depending on the oxidizing agent used.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.
-
Etherification: Conversion into an ether, for example, through the Williamson ether synthesis.
-
This dual reactivity makes it a key intermediate. One functional group can be selectively reacted while the other is protected or remains inert, allowing for the controlled construction of complex molecular architectures.
Applications in Drug Development and Organic Synthesis
Amino alcohols are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. While specific large-scale applications for the dipropyl variant are less documented than its dimethyl and diethyl analogs, its chemical properties make it a highly relevant building block for drug discovery and process development.
-
Pharmaceutical Scaffolding: Structurally similar compounds, like 3-(dimethylamino)-1-propanol, are crucial precursors in the synthesis of major drugs. For example, a derivative is a key intermediate in the production of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety.[6][] It is also used in the synthesis of Chlorpromazine, an antipsychotic medication.[6] By logical extension, 3-(dipropylamino)propan-1-ol serves as a valuable scaffold for creating analogs of existing drugs or for developing new chemical entities where the N-dipropyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity.
-
Agrochemicals and Dyes: The dimethyl analog is used as a precursor in the synthesis of certain agrochemicals and dyestuffs.[8] The dipropyl derivative can be similarly employed to create compounds with modified physical and biological properties.
The logical relationship for its application as a synthetic intermediate is depicted below.
Caption: Application pathways for 3-(dipropylamino)propan-1-ol.
Safety and Handling
Understanding the hazardous properties of 3-(dipropylamino)propan-1-ol is essential for its safe handling in a laboratory or industrial setting.
GHS Hazard Classification: According to aggregated data from ECHA C&L Inventory notifications, the compound is classified as:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep containers tightly closed.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2]
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides (NOx).[2]
Conclusion
3-(dipropylamino)propan-1-ol is a functionally rich organic molecule with significant potential as a chemical intermediate. Its physicochemical properties, defined by the interplay between a tertiary amine and a primary alcohol, make it a versatile tool for synthetic chemists. A thorough understanding of its spectroscopic characteristics, reactivity, and safety profile, as detailed in this guide, is crucial for leveraging its capabilities in the design and synthesis of novel compounds for the pharmaceutical, agrochemical, and material science sectors.
References
- Benchchem. (n.d.). 3-Dimethylamino-1-propanol | 3179-63-3.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
-
National Center for Biotechnology Information. (n.d.). 3-(Diethylamino)-1-propanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propanol, 3-(dipropylamino)-. PubChem. Retrieved from [Link]
- Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum.
-
LookChem. (n.d.). 3-Dimethylamino-1-propanol. Retrieved from [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine.
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. 3-DIETHYLAMINO-1-PROPANOL - Safety Data Sheet [chemicalbook.com]
- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Dimethylamino-1-propanol | 3179-63-3 | Benchchem [benchchem.com]
- 8. Cas 3179-63-3,3-Dimethylamino-1-propanol | lookchem [lookchem.com]
